1-(dimethylamino)-3-fluoropropan-2-ol
Description
Properties
CAS No. |
1512-56-7 |
|---|---|
Molecular Formula |
C5H12FNO |
Molecular Weight |
121.15 g/mol |
IUPAC Name |
1-(dimethylamino)-3-fluoropropan-2-ol |
InChI |
InChI=1S/C5H12FNO/c1-7(2)4-5(8)3-6/h5,8H,3-4H2,1-2H3 |
InChI Key |
WOWVWQAQYXRIGU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC(CF)O |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Dimethylamino 3 Fluoropropan 2 Ol and Analogues
Classical Synthetic Routes to Aminopropanols
Traditional methods provide foundational access to the aminopropanol (B1366323) core structure. These routes are typically robust and well-established, though they may lack the stereochemical control offered by more modern techniques.
The ring-opening of epoxides with amines is a direct and widely utilized method for the synthesis of β-amino alcohols. rsc.orgrroij.com This reaction proceeds via an SN2 mechanism, where the amine acts as a nucleophile, attacking one of the electrophilic carbon atoms of the epoxide ring. In the case of unsymmetrical epoxides, the regioselectivity of the attack is a critical factor, often favoring the sterically less hindered carbon. rroij.com
A common and cost-effective starting material for this type of synthesis is epichlorohydrin (B41342). The reaction of epichlorohydrin with dimethylamine (B145610) leads to the formation of 1-chloro-3-(dimethylamino)propan-2-ol. This intermediate can then undergo a subsequent nucleophilic substitution reaction with a fluoride (B91410) source, such as potassium fluoride, to yield the target molecule, 1-(dimethylamino)-3-fluoropropan-2-ol. Alternatively, a more direct route involves the synthesis of 2-(fluoromethyl)oxirane (fluoro-epichlorohydrin) first, followed by a ring-opening reaction with dimethylamine.
The choice of solvent and catalyst can significantly influence the reaction's efficiency and selectivity. While some reactions can proceed without a catalyst, various Lewis acids and other promoters have been shown to enhance the rate and control the regioselectivity of the epoxide opening. mdpi.comorganic-chemistry.org
Table 1: Examples of Catalysts for Amine Ring-Opening of Epoxides
| Catalyst | Substrates | Key Features |
|---|---|---|
| Zinc(II) perchlorate | Various epoxides and amines | High yields and selectivities under solvent-free conditions. |
| Acetic Acid | Various epoxides and amines | Metal- and solvent-free protocol with high regioselectivity. rsc.org |
| Indium(III) bromide | Various epoxides and aromatic amines | Mild and efficient, works well for a range of substrates. rroij.com |
This table is generated based on findings for general β-amino alcohol synthesis and is illustrative of the types of systems applicable to the target compound.
Reductive amination is a powerful and versatile method for forming carbon-nitrogen bonds. wikipedia.orgmasterorganicchemistry.com The process typically involves the reaction of a carbonyl compound with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. wikipedia.org For the synthesis of this compound, a suitable precursor would be a fluorinated ketone, such as 1-fluoro-3-hydroxyacetone or its protected derivatives.
The reaction sequence begins with the condensation of the fluorinated ketone with dimethylamine to form an iminium ion. This intermediate is not isolated but is immediately reduced by a selective reducing agent present in the reaction mixture. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to preferentially reduce the iminium ion in the presence of the starting ketone. masterorganicchemistry.com This one-pot procedure is highly efficient and avoids the issues of over-alkylation often seen in direct alkylation of amines. masterorganicchemistry.com The introduction of fluorine into the carbonyl substrate can influence the reaction kinetics and equilibria. nih.gov
Multi-step sequences involving halogenation and amination offer another classical route. A plausible pathway could start from a readily available C3 building block like 3-fluoropropane-1,2-diol. The primary hydroxyl group could be selectively activated, for instance, by conversion to a tosylate or mesylate. This activated intermediate would then be susceptible to nucleophilic substitution by dimethylamine to furnish the desired product.
An alternative strategy involves the direct halogenation of a precursor amino alcohol. For instance, starting with 1-(dimethylamino)propane-2,3-diol, selective halogenation of one of the hydroxyl groups would be required. However, achieving high selectivity in such a transformation can be challenging. A more controlled approach might involve the α-halogenation of a suitable β-amino ketone, followed by reduction of the carbonyl group. Recent advances have demonstrated methods for the enantioselective α-halogenation of related carbonyl systems, which could be adapted for this purpose. nih.gov
Asymmetric Synthesis of Enantiopure this compound
The presence of a chiral center at the C2 position of this compound means it can exist as two distinct enantiomers, (R) and (S). For many pharmaceutical applications, isolating a single enantiomer is crucial. nih.gov Asymmetric synthesis aims to produce one enantiomer selectively over the other.
Biocatalysis has emerged as a powerful "green" technology for producing enantiomerically pure compounds under mild conditions. mdpi.com Enzymes, such as alcohol dehydrogenases and amine transaminases, offer exceptional levels of stereoselectivity. rsc.orgnih.gov
Alcohol Dehydrogenases (ADHs): These enzymes, also known as ketoreductases (KREDs), catalyze the stereoselective reduction of prochiral ketones to chiral secondary alcohols. nih.govnih.gov To synthesize an enantiopure version of this compound, one could start with the prochiral ketone, 1-(dimethylamino)-3-fluoropropan-2-one. By selecting an appropriate ADH, either the (R)- or (S)-alcohol can be produced with very high enantiomeric excess (e.e.). For example, ADHs from sources like Rhodococcus ruber and Lactobacillus brevis have been successfully used to synthesize enantiopure fluorohydrins. fao.org
Amine Transaminases (ATAs): ATAs are revolutionary enzymes for the asymmetric synthesis of chiral amines. nih.govacs.org They catalyze the transfer of an amino group from a donor molecule (like isopropylamine) to a prochiral ketone. nih.gov An ω-Transaminase could potentially be used to directly aminate a precursor like 1-fluoro-3-(dimethylamino)acetone, although ATAs typically synthesize primary amines. A more viable strategy might involve using an ATA to create a chiral primary amino alcohol, followed by N-methylation. The industrial synthesis of sitagliptin, which utilizes an (R)-selective ω-transaminase to produce the chiral amine from a ketone precursor, highlights the scalability and efficiency of this approach. illinois.edu
Table 2: Representative Biocatalytic Methods for Chiral Alcohol and Amine Synthesis
| Enzyme Class | Enzyme Example | Substrate Type | Product | Selectivity |
|---|---|---|---|---|
| Alcohol Dehydrogenase (ADH) | ADH-A from Rhodococcus ruber | Fluorinated Ketones | (R)-Fluorohydrins | High e.e. fao.org |
| Alcohol Dehydrogenase (ADH) | Lactobacillus brevis ADH | Fluorinated Ketones | (S)-Fluorohydrins | High e.e. fao.org |
| ω-Transaminase (ω-TA) | ATA-117 | Prochiral Ketone | (R)-Amine | >99.95% e.e. illinois.edu |
This table summarizes data from analogous biocatalytic transformations, demonstrating the potential for synthesizing the target chiral compound.
A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. sigmaaldrich.com After the desired stereocenter has been created, the auxiliary is removed and can often be recycled. sigmaaldrich.com This strategy has been successfully applied to the synthesis of fluorinated chiral amines. bioorganica.com.uanih.gov
For the synthesis of this compound, a chiral auxiliary, such as an Evans oxazolidinone or a sulfinamide, could be attached to a suitable precursor. researchgate.net For example, a fluorinated acyl unit could be attached to an Evans auxiliary. The ketone of this adduct could then be subjected to a diastereoselective reduction. The stereochemistry of the newly formed hydroxyl group would be controlled by the steric and electronic influence of the chiral auxiliary. Subsequent cleavage of the auxiliary would release the enantiopure fluorinated alcohol, which could then be converted to the final product. The use of N-tert-butanesulfinyl imines, in particular, has become a prominent method for the asymmetric synthesis of fluorinated amines due to its broad applicability and the high diastereoselectivities achieved. nih.gov
Asymmetric Catalytic Hydrogenation of Fluorinated Precursors
Asymmetric catalytic hydrogenation is a powerful technique for establishing chiral centers. This method involves the addition of hydrogen across a double bond in a precursor molecule, guided by a chiral catalyst to produce an excess of one enantiomer.
For the synthesis of fluorinated amino alcohols, a key strategy is the asymmetric hydrogenation of α-amino ketones or their derivatives. acs.orgnih.gov For instance, cobalt-catalyzed asymmetric hydrogenation of α-primary amino ketones has been shown to be highly efficient, yielding chiral vicinal amino alcohols with up to 99% enantiomeric excess (ee). acs.orgnih.gov This approach benefits from an amino-group-assisted coordination to the cobalt catalyst, enhancing both efficiency and stereoselectivity. acs.orgnih.gov Similarly, iridium-catalyzed asymmetric hydrogenation of α-secondary-amino ketones provides access to chiral 1-aryl-2-aminoethanols. researchgate.net
The presence of a fluorine atom, particularly a trifluoromethyl group, can present challenges due to its strong electron-withdrawing nature. acs.orgrsc.org However, specialized catalyst systems, such as those based on rhodium and iridium, have been developed to effectively reduce fluorinated ketones with high enantioselectivity. acs.orgrsc.orgrsc.org For example, rhodium(I)-oxoProNOP catalysts have been used for the asymmetric hydrogenation of trifluoromethyl ketones, affording α-trifluoromethyl alcohols with up to 98% ee. acs.org Iridium complexes with f-amphol and f-ampha ligands have also proven highly effective for the hydrogenation of trifluoromethyl ketones, achieving up to 99% ee and high yields. rsc.orgrsc.org
Table 1: Asymmetric Hydrogenation of Fluorinated Ketones
| Catalyst System | Substrate Type | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|
| Rhodium(I)-oxoProNOP | Trifluoromethyl ketones | Up to 98% | acs.org |
| Iridium/f-amphol | Trifluoromethyl ketones | Up to 99% | rsc.orgrsc.org |
| Iridium/f-ampha | Trifluoromethyl ketones | Up to 99% | rsc.orgrsc.org |
| Cobalt-based catalysts | α-Primary amino ketones | Up to 99% | acs.orgnih.gov |
Diastereoselective Synthesis via Fluorinated Sulfoxides
Another approach to controlling stereochemistry involves the use of a chiral auxiliary, such as a sulfoxide (B87167) group. In this methodology, a fluorinated sulfoxide is used to direct the stereochemical outcome of a subsequent reaction, after which the sulfoxide can be removed.
The diastereoselective synthesis of γ-fluoro-β-amino alcohols can be achieved through the use of fluorinated sulfoxides. This strategy allows for the construction of specific diastereomers of the target molecule. While direct examples for this compound are not prevalent in the provided results, the general principle of using fluorinated sulfoxides to control the stereoselective synthesis of β-fluoroamines is established. nih.gov This involves the reaction of organometallic reagents with α-fluoro-N-sulfinylaldimines, which can be prepared with high diastereomeric ratios. nih.gov This method provides access to primary β-fluoroamines with high diastereoselectivity (>20:1 dr). nih.gov
Stereoselective Fluorination Strategies for Aminopropanol Scaffolds
Instead of starting with a fluorinated precursor, a fluorine atom can be introduced stereoselectively onto a pre-existing aminopropanol backbone.
Nucleophilic Fluorination Reactions of Hydroxyl Precursors
Nucleophilic fluorination involves the displacement of a leaving group, typically derived from a hydroxyl group, with a fluoride ion. The stereochemistry of this reaction often proceeds with an inversion of configuration at the reaction center (an S_N2-type reaction).
A common strategy is the ring-opening of epoxides with a fluoride source. researchgate.netbeilstein-journals.orgarkat-usa.org Fluorinated alcohols can act as promoters for these reactions, enhancing the electrophilicity of the epoxide and facilitating the attack of even weak nucleophiles. researchgate.netarkat-usa.org The ring-opening of an epoxide derived from an aminopropanol precursor with a nucleophilic fluoride source would provide a direct route to the desired fluorinated aminopropanol. The stereochemistry of the starting epoxide dictates the stereochemistry of the resulting fluoro-alcohol.
Alternatively, a hydroxyl group can be converted into a good leaving group, such as a mesylate or tosylate, which is then displaced by a fluoride anion. organic-chemistry.org The use of reagents like triethylamine (B128534) trihydrofluoride (Et₃N·3HF) under microwave irradiation can facilitate this transformation efficiently. organic-chemistry.org
Electrophilic Fluorination on Unsaturated Systems
Electrophilic fluorination utilizes a fluorine source that acts as an electrophile, reacting with a nucleophilic carbon center, such as an enol, enolate, or an alkene. wikipedia.orgnih.govmdpi.com Reagents containing a nitrogen-fluorine (N-F) bond, such as Selectfluor, are commonly employed for this purpose due to their stability and safety. wikipedia.org
For the synthesis of fluorinated aminopropanols, this could involve the electrophilic fluorination of an unsaturated precursor, like an allylic amine. nih.govorganic-chemistry.org The stereochemical outcome can be controlled by using chiral catalysts or auxiliaries. For instance, chiral anion phase-transfer catalysis has been used for the asymmetric fluorination of allylic alcohols. organic-chemistry.org Another approach involves the combination of enamine catalysis with a chiral anion phase-transfer catalyst to achieve asymmetric fluorination of ketones. nih.gov
The reaction of Selectfluor with glycals (unsaturated carbohydrates) leads to the selective fluorination at the 2-position with concomitant addition of a nucleophile at the anomeric center, demonstrating the potential for creating complex fluorinated molecules. nih.gov While not a direct synthesis of this compound, this illustrates the principle of electrophilic fluorination on an unsaturated system to introduce fluorine and another functional group in a controlled manner.
Radiolabeling Approaches for ¹⁸F-Incorporation into Related Scaffolds for Chemical Studies
For applications in Positron Emission Tomography (PET), the fluorine atom must be the radioisotope fluorine-18 (B77423) (¹⁸F). The short half-life of ¹⁸F necessitates rapid and efficient radiolabeling methods.
Tosyloxy-for-Fluoride Displacement Strategies
A widely used method for introducing ¹⁸F is the nucleophilic substitution of a tosylate (tosyloxy) group with [¹⁸F]fluoride. wustl.edu This displacement reaction is a reliable way to form the C-¹⁸F bond.
For the radiosynthesis of ¹⁸F-labeled aminopropanol analogs, a precursor molecule bearing a tosyloxy group at the desired position would be synthesized. This precursor is then reacted with a source of [¹⁸F]fluoride, such as [¹⁸F]KF complexed with a cryptand like Kryptofix 2.2.2 (K₂₂₂), to displace the tosylate and incorporate the ¹⁸F atom.
A recent development is the use of [¹⁸F]tosyl fluoride ([¹⁸F]TsF) as a versatile source of [¹⁸F]fluoride. wustl.edunih.govosti.govnih.gov This reagent can be generated in a continuous flow system and used directly for radiofluorination, bypassing the need for the often problematic azeotropic drying of [¹⁸F]fluoride. nih.govosti.govnih.gov This approach has been shown to be highly reactive and suitable for the preparation of ¹⁸F-labeled PET radiotracers. nih.govosti.govnih.gov The conversion of [¹⁸F]TsF to the reactive [¹⁸F]fluoride ion can be achieved by heating with potassium carbonate and K₂₂₂. nih.gov
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| [¹⁸F]Tosyl fluoride |
| Selectfluor |
Epoxy Ring-Opening Reactions with [¹⁸F]Fluoride
The introduction of the radioactive isotope fluorine-18 ([¹⁸F]) into organic molecules is a cornerstone of positron emission tomography (PET) tracer development. One effective strategy for the synthesis of β-fluoroalcohols, a structural motif present in this compound, is the ring-opening of a corresponding epoxide precursor with a nucleophilic [¹⁸F]fluoride source. This approach is advantageous as it can establish the desired carbon-fluorine bond and the adjacent hydroxyl group in a single, often stereospecific, step.
A significant challenge in this area has been the development of methods to open sterically hindered epoxides, which are often encountered in the synthesis of complex drug-like molecules. Traditional methods using [¹⁸F]KF with a phase transfer catalyst have proven ineffective for such challenging substrates.
Recent advancements have focused on novel [¹⁸F]fluorinating agents to overcome these limitations. One such development is the use of an [¹⁸F]FeF species generated from [¹⁸F]HF. nih.govnih.gov This method has been successfully applied to the automated synthesis of several [¹⁸F]fluorohydrin products from their corresponding epoxides. The process involves eluting cyclotron-produced [¹⁸F]fluoride with a solution of trifluoroacetic acid (TFA) in acetonitrile/water to generate [¹⁸F]HF, which then reacts with an iron source, such as Fe(acac)₃, to form the reactive [¹⁸F]FeF species. This species is then capable of opening sterically hindered epoxide rings.
The reaction conditions for this methodology have been optimized, with key parameters including the concentration of TFA, the reaction solvent, and the temperature. nih.gov Optimal conditions were found to be heating the epoxide substrate with the dried [¹⁸F]FeF species in dioxane at 120°C for 20 minutes under autogenous pressure. nih.gov This method has demonstrated the ability to produce sterically hindered fluorohydrin PET imaging agents in good radiochemical yields (RCY) and high molar activities. nih.govnih.gov
The regioselectivity of the fluoride attack is a crucial aspect of this reaction. Typically, with the [¹⁸F]FeF method, the [¹⁸F]fluoride is incorporated at the more substituted carbon of the epoxide. However, the regioselectivity can be influenced by neighboring group participation. nih.gov
The following table summarizes the results for the [¹⁸F]fluorination of various sterically hindered epoxides using the [¹⁸F]FeF methodology:
| Epoxide Precursor | Product | Radiochemical Yield (RCY) | Molar Activity (Aₘ) (GBq/μmol) | Radiochemical Purity (RCP) |
| 1 | [¹⁸F]1a | 22% | Not Reported | >99% |
| 2 | [¹⁸F]2a | 27% | 56.5 | >99% |
| 3 | [¹⁸F]3a | 30% | Not Reported | >99% |
| 4 | [¹⁸F]4a | 35% | 63.0 | >99% |
| Data sourced from Verhoog et al. (2019) nih.gov |
Another relevant approach for synthesizing analogues of this compound involves the preparation of an [¹⁸F]fluoroalkylating agent, [¹⁸F]epifluorohydrin, which then reacts with an appropriate amine. This two-step, two-pot reaction sequence has been successfully employed in the synthesis of [¹⁸F]fluoromisonidazole. nih.gov In this process, [¹⁸F]fluoride is first used to produce [¹⁸F]epifluorohydrin. This reactive intermediate is then used to alkylate a nucleophile, in this case, 2-nitroimidazole, to yield the final product. A similar strategy could be envisioned for the synthesis of [¹⁸F]this compound, where dimethylamine would serve as the nucleophile in the second step. The synthesis of [¹⁸F]fluoromisonidazole via this method yielded the product in a 40% radiochemical yield (EOB) with a specific activity of greater than 650 Ci/mmol (EOB) within a synthesis time of approximately 140 minutes. nih.gov
The ring-opening of epoxides with amine nucleophiles is generally understood to proceed via an Sₙ2 mechanism, which results in an anti-stereochemical relationship between the newly formed amino and hydroxyl groups. beilstein-journals.org This stereospecificity is a valuable feature for the synthesis of enantiomerically pure compounds.
Chemical Reactivity and Functional Group Transformations
In the Synthesis of Other Compounds
While direct examples of the use of 1-(dimethylamino)-3-fluoropropan-2-ol as a starting material are not extensively documented in the public domain, its structural analogs play crucial roles in the synthesis of important pharmaceuticals. For instance, the non-fluorinated analog, 1-(dimethylamino)-2-propanol, is a known precursor in the synthesis of various drugs.
The structural motif of a substituted propanolamine (B44665) is found in numerous biologically active molecules. For example, analogues of citalopram, a selective serotonin (B10506) reuptake inhibitor (SSRI), have been synthesized using related starting materials. nih.gov The introduction of a fluorine atom, as in this compound, is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate. Therefore, this compound represents a potentially valuable building block for the synthesis of novel fluorinated pharmaceuticals.
Derivatization Strategies and Applications As Synthetic Building Blocks
Medicinal Chemistry
There is no available data on the use of 1-(dimethylamino)-3-fluoropropan-2-ol in medicinal chemistry.
Research Tool
While sold for research, specific studies employing this compound as a research tool are not found in the surveyed literature.
Synthesis of Other Compounds
There is no information available regarding the use of this compound as a precursor or intermediate in the synthesis of other compounds.
Analogs and Derivatives
Several structurally related compounds provide context to the chemical class of 1-(dimethylamino)-3-fluoropropan-2-ol.
| Compound Name | CAS Number | Molecular Formula | Notes |
| 1-(Dimethylamino)-2-propanol | 108-16-7 | C5H13NO | The non-fluorinated analog. sigmaaldrich.comnist.gov |
| 1-Chloro-3-(dimethylamino)propan-2-ol | 119818-83-2 | C5H12ClNO | A likely precursor in the synthesis of the title compound. google.com |
| 3-(Diethylamino)-1,1,1-trifluoropropan-2-ol | 135499-13-1 | C7H14F3NO | An analog with a diethylamino group and a trifluoromethyl group. nih.gov |
| 1,3-Bis(dimethylamino)-2-propanol | 5966-51-8 | C7H18N2O | An analog with a second dimethylamino group instead of fluorine. sigmaaldrich.com |
Computational Chemistry and Theoretical Studies
Medicinal Chemistry
The incorporation of fluorine into drug candidates is a common strategy to enhance metabolic stability, binding affinity, and bioavailability. mdpi.com Amino alcohols are also prevalent structural motifs in many biologically active compounds. rsc.org Therefore, 1-(dimethylamino)-3-fluoropropan-2-ol could serve as a valuable building block for the synthesis of novel pharmaceutical agents. Dimethylamine (B145610) derivatives, in general, have shown a wide range of pharmacological activities. rsc.orgnih.gov
Radiotracers for Positron Emission Tomography (PET)
The fluorine-18 (B77423) (¹⁸F) isotope is a widely used positron emitter in PET imaging. The development of ¹⁸F-labeled radiotracers is a significant area of research for in vivo imaging of various biological processes. nih.gov Given its structure, an ¹⁸F-labeled version of this compound could potentially be synthesized and evaluated as a PET radiotracer.
Future Research Directions and Unexplored Chemical Space
Development of Novel Organocatalytic Applications for 1-(Dimethylamino)-3-fluoropropan-2-ol
Chiral amino alcohols are well-established as effective ligands and catalysts in asymmetric synthesis. nih.govresearchgate.net The presence of a fluorine atom in this compound introduces unique electronic properties that could be harnessed for novel organocatalytic applications. Future research should focus on exploring its potential in a variety of asymmetric transformations.
Potential Research Avenues:
Asymmetric Aldol and Michael Additions: Investigating the use of the compound as a catalyst or precatalyst in these fundamental carbon-carbon bond-forming reactions.
Enantioselective Reductions and Oxidations: Exploring its role in the asymmetric reduction of ketones or the oxidation of sulfides.
Fluorine-Specific Interactions in Catalysis: Studying how the fluorine atom might participate in non-covalent interactions to influence stereochemical outcomes. nih.gov
The development of organocatalytic systems is a burgeoning field, and the unique stereoelectronic properties of fluorinated amino alcohols could lead to the discovery of new and highly efficient catalytic processes. frontiersin.orgacs.org
Exploration of Non-Covalent Interactions Involving the Fluorine and Amine Moieties
The interplay of the fluorine atom and the dimethylamino group within the this compound scaffold offers a rich landscape for studying non-covalent interactions. wikipedia.org These interactions, including hydrogen bonds and van der Waals forces, are crucial in molecular recognition, protein folding, and drug-receptor binding. wikipedia.orglibretexts.org
Recent computational and experimental studies have begun to unravel the complex nature of fluorine's involvement in such interactions. acs.orgnih.govnih.gov While traditionally considered a weak hydrogen bond acceptor, organic fluorine can participate in significant C-H···F interactions. researchgate.net The presence of the nearby amino group can further modulate these interactions.
Key Research Questions:
How does intramolecular hydrogen bonding between the hydroxyl, amino, and fluorine groups influence the conformational preference of the molecule? nih.gov
What is the nature and strength of intermolecular interactions in the solid state and in solution? rsc.org
Can these non-covalent interactions be exploited for the design of self-assembling systems or for directing the outcome of chemical reactions?
Advanced spectroscopic techniques, coupled with high-level computational modeling, will be instrumental in dissecting these subtle yet significant forces. acs.orgnih.govacs.org
Green Chemistry Approaches to the Synthesis of Fluorinated Amino Alcohols
The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. rsc.org Future research should prioritize the development of "green" and sustainable routes to this compound and other fluorinated amino alcohols.
Promising Green Chemistry Strategies:
| Strategy | Description | Potential Benefits |
| Biocatalysis | Utilizing enzymes, such as halohydrin dehalogenases or aminotransferases, for the stereoselective synthesis of the target molecule or its precursors. mdpi.comresearchgate.net | High enantioselectivity, mild reaction conditions, reduced waste. |
| Flow Chemistry | Employing continuous-flow microreactors for safer and more efficient fluorination and amination reactions. | Improved heat and mass transfer, enhanced safety, potential for automation. |
| Use of Greener Solvents | Replacing traditional volatile organic compounds with more sustainable alternatives like water, ionic liquids, or supercritical fluids. | Reduced environmental impact, improved worker safety. |
| Catalytic Aerobic Oxidation | Developing methods for the direct oxidation of the alcohol moiety using air as the oxidant and a reusable catalyst. nih.govmdpi.com | Atom economy, avoidance of stoichiometric oxidizing agents. |
These approaches not only offer environmental benefits but can also lead to more efficient and cost-effective manufacturing processes.
Synthesis of Highly Complex Molecular Architectures Incorporating the this compound Scaffold
The unique trifunctional nature of this compound makes it an attractive scaffold for the construction of complex molecular architectures. mdpi.comcore.ac.uk Its incorporation into larger molecules could lead to novel therapeutic agents, functional materials, and molecular probes.
Potential Applications of the Scaffold:
Peptidomimetics: The fluorinated amino alcohol can be used to create analogues of peptides with enhanced stability and biological activity. rsc.orgprinceton.edu
Chiral Ligands: It can serve as a building block for the synthesis of new chiral ligands for transition metal catalysis.
Fluorinated Heterocycles: The compound can be a precursor for the synthesis of novel fluorine-containing heterocyclic compounds, which are prevalent in pharmaceuticals. nih.govnih.gov
Molecular Imaging Agents: The incorporation of a fluorine-18 (B77423) isotope would make it a candidate for positron emission tomography (PET) imaging.
The versatility of this scaffold opens up a vast chemical space for the design and synthesis of molecules with tailored properties.
Mechanistic Studies of Unprecedented Reactions Involving the Compound
The unique combination of functional groups in this compound may enable unprecedented chemical transformations. Detailed mechanistic studies will be crucial to understanding and exploiting any novel reactivity.
Areas for Mechanistic Investigation:
Neighboring Group Participation: Investigating the potential for the amino or fluoro group to participate in and influence the outcome of reactions at the alcohol center.
Ring-Opening and Rearrangement Reactions: Exploring the possibility of forming strained intermediates that could lead to novel molecular frameworks.
Photochemical and Electrochemical Reactivity: Studying the behavior of the compound under photochemical or electrochemical conditions to access new reaction pathways. nih.gov
A deep understanding of the reaction mechanisms will be essential for the rational design of new synthetic methods and applications.
Advanced Functional Material Applications Utilizing Fluorinated Aminopropanols
The incorporation of fluorinated aminopropanol (B1366323) units into polymers and other materials could lead to the development of advanced functional materials with unique properties. wikipedia.orgnih.gov The presence of fluorine can impart hydrophobicity, chemical resistance, and low surface energy, while the amino and hydroxyl groups can provide sites for cross-linking and further functionalization. researchgate.net
Potential Material Applications:
| Material Type | Potential Properties and Applications |
| Fluorinated Polymers | Enhanced thermal and chemical stability, low refractive index for optical applications, and potential for use in specialized coatings and membranes. researchgate.netresearchgate.net |
| Self-Assembling Monolayers | Formation of ordered structures on surfaces for applications in electronics, sensors, and biocompatible coatings. |
| Liquid Crystals | The chiral and polar nature of the molecule could lead to the formation of novel liquid crystalline phases. |
| Ion-Exchange Resins | The amino group could be quaternized to create anion-exchange materials for separation and purification applications. |
The exploration of these material applications could open up new avenues for the use of this compound beyond its traditional role as a synthetic building block.
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed for preparing 1-(dimethylamino)-3-fluoropropan-2-ol, and what are the critical reaction conditions to ensure successful fluorination?
- Methodological Answer : Synthesis typically involves fluorination via nucleophilic substitution (e.g., using KF or CsF in polar aprotic solvents like DMF) on a precursor such as 1-(dimethylamino)-3-chloropropan-2-ol. Protecting the hydroxyl group with tert-butyldimethylsilyl (TBDMS) or acetyl groups prevents unwanted side reactions. Reaction temperature (60–100°C) and anhydrous conditions are critical to avoid hydrolysis .
Q. How can researchers characterize the structural and stereochemical properties of this compound using spectroscopic and crystallographic techniques?
- Methodological Answer :
- NMR : Use NMR to resolve methyl groups (δ ~2.2 ppm for dimethylamino) and hydroxyl protons (δ ~3.5 ppm). NMR (δ ~-200 ppm) confirms fluorine substitution.
- X-ray Crystallography : For stereochemical confirmation, grow single crystals via slow evaporation in ethanol/water. Compare observed dihedral angles with computational models (e.g., DFT) .
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
- Methodological Answer :
- Ventilation : Use fume hoods to minimize inhalation risks.
- PPE : Nitrile gloves, lab coats, and safety goggles.
- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and monitor respiratory function. Symptomatic treatment is advised due to potential neurotoxic effects of amino alcohols .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its interaction with biological targets, and what experimental approaches can elucidate these effects?
- Methodological Answer :
- Chiral Separation : Use chiral HPLC (e.g., Chiralpak® IA column) to isolate enantiomers.
- Biological Assays : Test enantiomers against targets (e.g., GPCRs or enzymes) via fluorescence polarization or SPR. Fluorine’s electronegativity may enhance binding affinity, while stereochemistry affects spatial compatibility with active sites .
Q. What computational modeling approaches are suitable for predicting the reactivity and interaction mechanisms of this compound with enzymatic systems?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding poses in enzyme pockets (e.g., kinases or esterases). Focus on hydrogen bonding between the hydroxyl group and catalytic residues.
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-enzyme complexes. Fluorine’s hydrophobic interactions may reduce desolvation penalties .
Q. What are the key considerations when analyzing conflicting data regarding the biological activity of this compound across different in vitro assays?
- Methodological Answer :
- Purity Verification : Use HPLC-MS to rule out impurities (>98% purity required).
- Assay Conditions : Control pH (7.4 vs. 6.5), ionic strength, and solvent (DMSO concentration ≤1%).
- Stability Studies : Monitor compound degradation via LC-MS over 24 hours. Fluorinated alcohols may hydrolyze under acidic conditions, altering activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
